molecular formula C17H26BNO2 B1461127 (E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine CAS No. 871366-36-8

(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine

Cat. No. B1461127
M. Wt: 287.2 g/mol
InChI Key: DRRJHGOYTLVJRA-UHFFFAOYSA-N
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Description

“(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine” is a chemical compound that is majorly used in organic synthesis . It is an aryl boronic acid ester that can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Scientific Research Applications

Hydrogen Peroxide Vapor Detection

A study highlights the synthesis of a Schiff base derivative involving a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, demonstrating its application in the highly sensitive detection of hydrogen peroxide (H2O2) vapor. This compound, part of a broader class of boron esters, shows accelerated deboronation in the presence of H2O2 vapor, significantly enhancing sensitivity to peroxide-based explosives. The detection limit for H2O2 vapor reached as low as 4.1 parts per trillion, showcasing a potential avenue for improved explosive detection methodologies (Fu et al., 2016).

Structural and Electronic Properties

Research into the structural and electronic properties of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group has been conducted through synthesis, crystal structure analysis, and density functional theory (DFT) studies. Such studies offer insights into the physicochemical properties of these compounds, which could be relevant for various applications in materials science and organic synthesis (Huang et al., 2021).

Enhanced Fluorescence Emission in Nanoparticles

Another application involves the use of tetramethyl-1,3,2-dioxaborolan-2-yl derivatives in the development of nanoparticles with enhanced brightness and tunable fluorescence emission. These findings are significant for the fields of bioimaging and sensor technologies, where the brightness and stability of fluorescent nanoparticles are critical (Fischer et al., 2013).

Electrochromic Cell Development

The development of new electrochromic polymers incorporating tetramethyl-1,3,2-dioxaborolan-2-yl units has been reported, paving the way for advancements in smart materials and display technologies. These polymers, due to their solubility and electrochromic properties, are suitable for spray-coating applications, indicating potential for scalable production of smart windows and electronic display components (Beaupré et al., 2006).

Prochelator Activation by Hydrogen Peroxide

Research has also explored the use of aryl boronate esters as prochelators that activate in the presence of hydrogen peroxide to form chelating agents. This chemical transformation is aimed at mitigating oxidative stress by tightly controlling metal ion availability, highlighting a therapeutic potential in the management of diseases characterized by oxidative damage (Leed et al., 2011).

properties

IUPAC Name

N-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-6-7-12-19-13-14-8-10-15(11-9-14)18-20-16(2,3)17(4,5)21-18/h8-11,13H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRJHGOYTLVJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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